1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKHPPWGHKQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Aryl Group Variations: The target compound’s 3-chloro-2-methylphenyl group differs from the 4-chloro-3-(trifluoromethyl)phenyl group in , which introduces stronger electron-withdrawing effects via the trifluoromethyl substituent.
Heterocyclic Moieties: The target compound’s pyrimidine ring (6-dimethylamino, 2-methyl) contrasts with the pyridine-thioether in and the thieno[3,2-d]pyrimidine in . The dimethylamino group may enhance solubility compared to the pyrrolidinyl substituent in . The methylene urea bridge in introduces conformational rigidity, absent in the ethylurea linker of the target compound.
Linker Modifications : The thiazole-ethylamine linker in and the pyrimidine-thioether in suggest divergent pharmacokinetic profiles compared to the ethylurea chain in the target compound.
Potential Pharmacological Implications
- Bioavailability: The target compound’s dimethylamino group on pyrimidine likely improves water solubility over the lipophilic thieno[3,2-d]pyrimidine in or the trifluoromethyl group in .
- Target Selectivity : The 2-methyl substituent on pyrimidine may reduce off-target interactions compared to the unsubstituted pyrimidines in and .
- Metabolic Stability : The ethylurea linker in the target compound could confer resistance to hydrolysis relative to the methylene bridge in , which may be prone to enzymatic cleavage.
Limitations of Current Evidence
The provided sources lack explicit biological data (e.g., IC50, binding assays) for these compounds.
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